molecular formula C29H27N3O3 B251419 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide

Número de catálogo: B251419
Peso molecular: 465.5 g/mol
Clave InChI: OHNJIDYIBYHBTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome.

Mecanismo De Acción

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates a signaling pathway that is important for learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing cAMP levels and BDNF expression, this compound has been shown to reduce inflammation in the brain and improve mitochondrial function. These effects are thought to contribute to the therapeutic potential of this compound for the treatment of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide is that it has shown good bioavailability and pharmacokinetics in preclinical studies, suggesting that it may be suitable for oral administration in humans. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound may have off-target effects on other PDE4 isoforms, which could limit its specificity and potentially lead to unwanted side effects.

Direcciones Futuras

There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide. One area of interest is the potential for this compound to be used in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more specific PDE4D inhibitors that could have improved efficacy and reduced side effects compared to this compound. Finally, further preclinical studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Métodos De Síntesis

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide is synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The first step involves the reaction of 4-benzoylpiperazine with 2-bromo-1-naphthol to form 2-(1-naphthyloxy)-N-(4-benzoyl-1-piperazinyl)acetamide. This intermediate is then reacted with 2-bromo-N-(4-chlorophenyl)acetamide to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Aplicaciones Científicas De Investigación

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide has been extensively studied in preclinical models for its potential therapeutic effects on neurological disorders. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In animal models of Fragile X syndrome, this compound has been shown to improve social behavior and reduce hyperactivity. These results suggest that this compound may have broad therapeutic potential for the treatment of neurological disorders.

Propiedades

Fórmula molecular

C29H27N3O3

Peso molecular

465.5 g/mol

Nombre IUPAC

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C29H27N3O3/c33-28(21-35-27-16-8-12-22-9-4-5-13-24(22)27)30-25-14-6-7-15-26(25)31-17-19-32(20-18-31)29(34)23-10-2-1-3-11-23/h1-16H,17-21H2,(H,30,33)

Clave InChI

OHNJIDYIBYHBTQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5

SMILES canónico

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.